molecular formula C13H11N5O B111079 6-Amino-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 106753-78-0

6-Amino-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B111079
M. Wt: 253.26 g/mol
InChI Key: SSECTZQWGHOJHV-UHFFFAOYSA-N
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Description

The compound 6-Amino-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a synthetic analog of the biologically relevant 4H-pyran motif, which is a scaffold for various biologically important heterocyclic compounds. It is utilized in synthetic organic chemistry as a building block for the development of heterocyclic compounds .

Synthesis Analysis

Several methods have been developed for the synthesis of 6-amino-pyrano[2,3-c]pyrazole-5-carbonitriles. A facile synthesis using a one-pot four-component cyclocondensation in deep eutectic solvent (DES) has been reported, which avoids the use of toxic catalysts and solvents . Another green method involves a catalyst-free synthesis in aqueous medium, which is an environmentally friendly approach . Additionally, a catalyst-free grinding method has been developed, and the mechanistic pathway of this synthesis has been studied using density functional theory (DFT) . Ultrasound-promoted regioselective synthesis is another technique that has been reported to yield these compounds in short reaction times with good yields . A multicomponent one-pot protocol under the catalytic influence of nontoxic trisodium citrate dihydrate at ambient conditions has also been described .

Molecular Structure Analysis

The molecular structure of 6-amino-pyrano[2,3-c]pyrazole-5-carbonitriles has been investigated using various spectroscopic methods, including FT-IR and NMR. Computational studies using DFT have been performed to optimize the structure and to compare with experimental data. These studies have allowed for a firm assignment of the observed bands and the confirmation of the molecular structure .

Chemical Reactions Analysis

The compound has been used as a precursor in various chemical reactions. For instance, it has been reacted with phosphorus sulfide in boiling pyridine to form [1,2]oxaphosphinino[6,5-c]pyrazoles, with the structure of the products confirmed by 2D NMR spectroscopy and X-ray analysis . Other reactions include the synthesis of oxopyrazolinylpyridines and related pyridopyrimidines and pyridotriazine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-amino-pyrano[2,3-c]pyrazole-5-carbonitriles are closely related to their synthesis and molecular structure. The compound's solubility, stability, and reactivity under different conditions are determined by its functional groups and molecular framework. The use of green chemistry principles in the synthesis of these compounds, such as aqueous media and catalyst-free conditions, indicates their potential for good solubility and low toxicity . The molecular docking study suggests the pharmaceutical importance of the compound, indicating its potential interaction with biological targets such as the multidrug resistance protein .

Scientific Research Applications

Heterocyclic Synthesis and Antimicrobial Activity

This compound is a key intermediate in the synthesis of various heterocyclic derivatives, demonstrating its utility in heterocyclic synthesis. For instance, reactions with different reagents lead to the production of pyrano[2,3-c]pyrazole derivatives, highlighting its versatility in chemical transformations. These derivatives have been investigated for their antimicrobial activities, indicating potential applications in developing new antimicrobial agents (Fadda et al., 2012).

Novel Heterocyclic Systems Formation

The compound has shown unexpected reactions with phosphorus sulfide, resulting in the formation of novel [1,2]oxaphosphinino[6,5-c]pyrazoles. This outcome demonstrates the compound's capacity to engage in unique chemical reactions leading to new heterocyclic systems, which could have various scientific applications. The structure of these products has been confirmed through sophisticated spectroscopic methods (Dotsenko et al., 2018).

Spectroscopic and Structural Investigations

Spectroscopic and structural studies on this compound have revealed detailed insights into its properties. These studies include vibrational and NMR spectroscopy, supported by quantum chemical computations. The research has not only elucidated the compound's structure but also its potential interactions with biological targets, suggesting its importance in the field of drug discovery (Kumar et al., 2020).

Corrosion Inhibition

Beyond pharmaceutical applications, this compound and its derivatives have been evaluated as corrosion inhibitors for mild steel in acidic solutions. Their high inhibition efficiency makes them promising candidates for protecting metals against corrosion, which is critical in industrial processes. This application demonstrates the compound's versatility extending into materials science (Yadav et al., 2016).

Antitumor and Antimicrobial Agents

Further emphasizing its potential in pharmaceutical research, derivatives of this compound have shown promising antitumor and antimicrobial activities. These findings support the exploration of this compound's derivatives as candidates for developing new therapeutic agents, particularly in combating cancer and infections (Hafez & El-Gazzar, 2015).

Future Directions

The future directions for the study of “6-Amino-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Additionally, more research could be conducted to understand their mechanism of action and potential applications in various fields .

properties

IUPAC Name

6-amino-3-methyl-4-pyridin-4-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O/c1-7-10-11(8-2-4-16-5-3-8)9(6-14)12(15)19-13(10)18-17-7/h2-5,11H,15H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSECTZQWGHOJHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

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